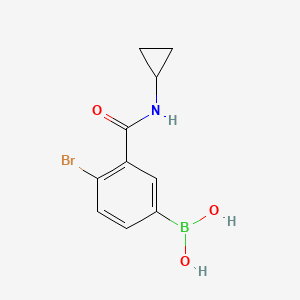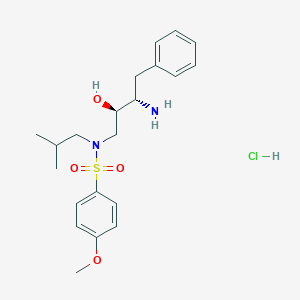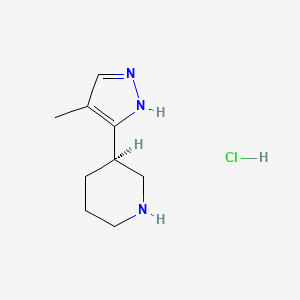![molecular formula C12H13ClN2O2 B14033276 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is a heterocyclic compound that belongs to the pyrrolopyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolopyridine derivatives, while oxidation reactions can produce N-oxides .
Applications De Recherche Scientifique
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL 5-BROMO-7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE-1-CARBOXYLATE: This compound has a similar structure but with a bromine atom at the 5-position, which can influence its reactivity and biological activity.
TERT-BUTYL 6-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE:
Uniqueness
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These features contribute to its distinct chemical reactivity and potential for use in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
tert-butyl 6-chloropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
Clé InChI |
CYHKNWHPIXMUDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)






